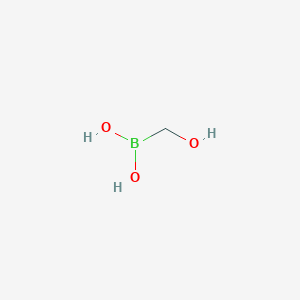

Hydroxymethylboronic acid

Description

Properties

Molecular Formula |

CH5BO3 |

|---|---|

Molecular Weight |

75.86 g/mol |

IUPAC Name |

hydroxymethylboronic acid |

InChI |

InChI=1S/CH5BO3/c3-1-2(4)5/h3-5H,1H2 |

InChI Key |

WLVJMFFJFXQUGK-UHFFFAOYSA-N |

Canonical SMILES |

B(CO)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Hydroxymethylboronic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of hydroxymethylboronic acid, a valuable building block in organic chemistry and medicinal drug development. The document details established synthetic protocols, purification techniques, and in-depth characterization data, presented for practical application in a research and development setting.

Synthesis of this compound

The most efficient and commonly cited route for synthesizing this compound involves the aqueous solvolysis of dialkyl (halomethyl)boronates.[1] This method avoids the formation of problematic isomers that can occur in other synthetic pathways.[1] A key intermediate in modern asymmetric synthesis is the pinanediol ester of this compound, which can be readily prepared from the acid.[1][2]

Primary Synthetic Pathway: Hydrolysis of a Halomethylboronate Ester

The synthesis begins with the hydrolysis of a readily available starting material, such as diisopropyl (bromomethyl)boronate. This reaction proceeds to form (hydroxymethyl)boronic acid, which exists in aqueous solution and can be used directly for subsequent steps or isolated.[1][2] The acid is often found in equilibrium with its cyclic dimeric ester, 2,5-dihydroxy-1,4,2,5-dioxadiborinane.[1]

Caption: Synthesis of Pinanediol (hydroxymethyl)boronate.

Detailed Experimental Protocols

Protocol 1: Synthesis of (Hydroxymethyl)boronic Acid (Aqueous Solution) [1][2]

-

Starting Material: Diisopropyl (bromomethyl)boronate.

-

Hydrolysis: The diisopropyl (bromomethyl)boronate is subjected to aqueous solvolysis. This is typically achieved by mixing the boronate with water.

-

Reaction Conditions: The hydrolysis proceeds efficiently, yielding an acidic aqueous solution of (hydroxymethyl)boronic acid (10) and its cyclic dimer (11).[1]

-

Isolation (Optional): For many applications, the resulting aqueous solution can be used directly. If isolation is required, the solution must be neutralized with a basic ion-exchange resin, followed by the evaporation of a large volume of water.[1] However, this is often unnecessary if the goal is to prepare a derivative like the pinanediol ester.[1]

Protocol 2: Synthesis of Pinanediol (hydroxymethyl)boronate (12) [1]

-

Preparation of Acid Solution: Generate the acidic aqueous solution of (hydroxymethyl)boronic acid (10) as described in Protocol 1.

-

Extraction: Extract the acidic aqueous solution with (-)-pinanediol dissolved in a suitable organic solvent (e.g., diethyl ether). This step selectively transfers the boronic acid into the organic phase by forming the pinanediol ester.

-

Workup: The organic extracts are combined, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product is obtained in high yield.[1] While recrystallization can lead to significant loss, NMR data indicate the initial product is often pure enough for subsequent synthetic steps.[1]

Purification Strategies for Boronic Acids

Purifying boronic acids can be challenging due to their propensity to form anhydrous trimers (boroxines) and their amphiphilic nature.[3]

-

Recrystallization: For some aryl boronic acids, recrystallization from hot water or ethanol can be an effective method.[3]

-

Acid/Base Extraction: A general method involves dissolving the crude boronic acid in an aqueous base to form the boronate salt, washing with an organic solvent (like diethyl ether or ethyl acetate) to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the pure boronic acid.[3][4]

-

Diethanolamine Adduct Formation: Boronic acids can react with diethanolamine to form stable, crystalline adducts that precipitate from solvents like ether. The free boronic acid can be recovered by treating the adduct with acid.[3]

-

Sorbitol Extraction: This technique leverages the strong binding of boronic acids to diols. The boronic acid can be selectively pulled into an aqueous layer containing sorbitol, leaving organic-soluble impurities behind.[3]

Characterization of this compound and Derivatives

Comprehensive characterization is essential to confirm the structure, purity, and stability of this compound and its esters. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to probe the chemical environment of ¹H, ¹³C, and ¹¹B nuclei, providing definitive structural information.

Stability Studies: NMR has been used to examine the stability of (hydroxymethyl)boronic acid (10) and its pinanediol ester (12).[1][2]

-

Acidic Conditions: Both compounds are stable in acidic D₂O, even when heated for an hour.[1][2]

-

Basic Conditions: At room temperature in basic solutions, the compounds are stable for several days. However, upon heating at 90-98°C for a few hours, they degrade to methanol and borate.[1][2]

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) | Notes |

| (Hydroxymethyl)boronic acid | ¹¹B | D₂O | 19.5 | Consistent with boric acid, suggesting hydrolysis under some conditions.[5] |

| Diadenosine borate | ¹¹B | D₂O | 7.0, 11.8 | Illustrates typical shifts for tetrahedral borate esters.[5] |

| Phenylboronic Acid | ¹H | Not Specified | 7.33-7.99 | Aromatic protons.[6] |

| 4-(Hydroxymethyl)phenylboronic acid | ¹H | Not Specified | ~4.6 (s, 2H, -CH₂-), ~7.4 (d, 2H, Ar-H), ~7.8 (d, 2H, Ar-H) | Data from a related compound. The -CH₂- signal is characteristic. |

| 4-(Hydroxymethyl)phenylboronic acid | ¹³C | Not Specified | ~64 (-CH₂-), ~127-135 (Ar-C) | Data from a related compound. |

Note: Specific NMR data for the parent this compound is sparse in the literature; data from related structures is provided for reference.

Caption: General workflow for sample analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups by detecting their characteristic vibrational frequencies.[7]

Experimental Protocol: Sample Preparation (FTIR)

-

Sample Form: Solid samples can be analyzed as a KBr pellet or as a thin film after dissolving in a volatile solvent.

-

Solvent Choice: If a solvent is used, it must be transparent in the IR region of interest. Perchlorinated solvents like chloroform or carbon tetrachloride are common choices.[7]

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 600 cm⁻¹.[8]

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Hydroxyl (Boronic Acid) | O-H stretch | 3200 - 3600 | Broad, Strong |

| Hydroxyl (Alcohol) | O-H stretch | 3200 - 3600 | Broad, Strong |

| Alkane C-H | sp³ C-H stretch | 2850 - 2950 | Medium to Strong |

| Boron-Oxygen | B-O stretch | ~1350 | Strong |

| Carbon-Oxygen | C-O stretch | 1000 - 1250 | Strong |

Changes in the B-O stretching band can confirm the formation of boronate esters when reacting the boronic acid with diols.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the analyte, confirming its identity and purity. Due to the nature of boronic acids, specialized techniques are often required.

Challenges: Analysis of boronic acids by MS can be complicated by the formation of boroxines (anhydrous trimers), solvent adducts, and dimer ions in the ion source.[11][12]

Experimental Protocol: UPLC-MS/MS for Boronic Acid Analysis [11][13]

-

System: An Ultra-High Performance Liquid Chromatography (UPLC) system coupled to a tandem quadrupole mass spectrometer (MS/MS) is highly effective.

-

Column: A reverse-phase column, such as an Acquity BEH C18, is typically used for separation.[11]

-

Mobile Phase: A common mobile phase consists of a gradient of acetonitrile and an aqueous buffer like 10 mM ammonium acetate or 0.1% ammonia in water.[11][13]

-

Ionization: Electrospray ionization (ESI) in negative mode is often more sensitive for boronic acids and is used to generate the [M-H]⁻ ion.[13][14]

-

Detection: Multiple Reaction Monitoring (MRM) mode is used for high sensitivity and selectivity, which is critical for quantifying trace levels of boronic acids, especially as potential genotoxic impurities in pharmaceutical ingredients.[13] This method can achieve limits of quantification (LOQ) in the range of 0.005 to 0.05 ng/mL.

| Compound | Ionization Mode | Observed Ion | m/z (Calculated) |

| This compound (C₁H₅BO₃) | ESI (-) | [M-H]⁻ | 59.02 |

| ESI (+) | [M+H]⁺ | 61.03 | |

| 4-(Hydroxymethyl)phenylboronic acid (C₇H₉BO₃) | ESI (-) | [M-H]⁻ | 151.06 |

| ESI (+) | [M+H]⁺ | 153.07 |

Molecular weights calculated based on most abundant isotopes.

References

- 1. connectsci.au [connectsci.au]

- 2. researchgate.net [researchgate.net]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 5. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. scirp.org [scirp.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Discovery and History of Hydroxymethylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxymethylboronic acid (HOCH₂B(OH)₂) is the simplest α-hydroxyalkylboronic acid. While the broader class of organoboronic acids has been known since the work of Edward Frankland in 1860, the specific history of this compound is more recent and is primarily a story of synthetic innovation rather than a singular discovery event. Its utility lies not in direct biological or signaling pathway activity, but as a versatile and valuable building block in organic synthesis. The hydroxyl group provides a functional handle for further transformations, while the boronic acid moiety enables a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. This guide provides a detailed account of the historical development of its synthesis, key experimental protocols, and characterization data.

Historical Development of Synthetic Routes

The synthesis of this compound has evolved from multi-step, indirect methods to more efficient, direct approaches. The primary challenge in its synthesis has been the protection of the reactive hydroxyl group or the use of a stable precursor that can be readily converted to the desired product.

Early Indirect Methods: The Protected Precursor Approach

Initial strategies for the synthesis of this compound relied on the use of protected precursors, most commonly (benzyloxymethyl)boronic esters. This approach involved the synthesis of a stable, protected intermediate, followed by a deprotection step to reveal the free hydroxyl group.

One of the key figures in the development of synthetic routes for a wide range of boronic esters is Donald S. Matteson. His work on the homologation of boronic esters provided the foundational chemistry that enabled the synthesis of functionalized boronic acids, including the precursors to this compound.

The general workflow for this indirect approach is as follows:

-

Synthesis of a Protected (Alkoxymethyl)boronic Ester: A common precursor is the (benzyloxymethyl)boronic ester. This could be synthesized by reacting a borate ester with (chloromethyl)lithium in the presence of benzyl alcohol, or through other related methods.

-

Deprotection: The protecting group, such as a benzyl group, is then removed to yield the this compound or its ester. Catalytic hydrogenation is a common method for debenzylation.

While effective, this multi-step approach often resulted in lower overall yields and required additional purification steps.

A Modern, Efficient Route: Hydrolysis of Halomethylboronates

A more direct and efficient synthesis of this compound and its esters was described by Donald S. Matteson in 2011.[1] This method involves the hydrolysis of a readily available (halomethyl)boronic ester, followed by esterification with a diol to produce a stable derivative. This approach avoids the need for protecting groups and offers a more streamlined process.[1]

This modern route has become the preferred method for accessing this compound derivatives for use in asymmetric synthesis and other applications.

Comparative Summary of Synthetic Routes

The following table summarizes the key quantitative data for the historical and modern synthetic approaches to this compound and its derivatives.

| Parameter | Early Indirect Method (via Debenzylation) | Modern Direct Method (via Hydrolysis) |

| Starting Material | Trialkyl borate, Benzyl alcohol, Chloroiodomethane | Diisopropyl (bromomethyl)boronate |

| Key Steps | 1. Formation of (benzyloxymethyl)boronic ester2. Deprotection (e.g., hydrogenation) | 1. Hydrolysis of (bromomethyl)boronic ester2. Esterification with a diol (e.g., pinanediol) |

| Reported Overall Yield | Variable, often moderate due to multiple steps | High |

| Key Reagents | Butyllithium, a boronic ester, a protecting group reagent | Water, a diol (e.g., (-)-pinanediol) |

| Reaction Conditions | Often requires low temperatures (e.g., -78 °C) for lithiation steps | Milder conditions for hydrolysis and esterification |

Detailed Experimental Protocols

Protocol 1: Efficient Synthesis of Pinanediol (Hydroxymethyl)boronate via Hydrolysis (Matteson, 2011)

This protocol is adapted from the work of Donald S. Matteson and describes the efficient synthesis of pinanediol (hydroxymethyl)boronate, a stable and useful derivative of this compound.[1]

Step 1: Hydrolysis of Diisopropyl (Bromomethyl)boronate

-

Diisopropyl (bromomethyl)boronate (1.0 mmol) is mixed with water (5 mL).

-

The mixture is stirred at room temperature for 24 hours.

-

The progress of the hydrolysis can be monitored by NMR spectroscopy to confirm the formation of (hydroxymethyl)boronic acid.

Step 2: Esterification with (-)-Pinanediol

-

To the aqueous solution of (hydroxymethyl)boronic acid from Step 1, (-)-pinanediol (1.1 mmol) and diethyl ether (10 mL) are added.

-

The biphasic mixture is stirred vigorously for 1 hour.

-

The ether layer is separated, and the aqueous layer is extracted with additional diethyl ether (2 x 10 mL).

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude pinanediol (hydroxymethyl)boronate.

-

The product can be purified by chromatography or recrystallization, though the crude product is often of sufficient purity for subsequent steps.

Protocol 2: Representative Indirect Synthesis via a Protected Intermediate

This protocol represents the general strategy of the earlier, indirect methods.

Step 1: Synthesis of a (Benzyloxymethyl)boronic Ester

-

A solution of a suitable boronic ester (e.g., pinacol boronate) (1.0 equiv) and chloroiodomethane (1.2 equiv) in tetrahydrofuran (THF) is cooled to -78 °C.

-

n-Butyllithium (1.1 equiv) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.

-

A solution of benzyl alcohol (1.5 equiv) in THF is then added, and the reaction is allowed to warm to room temperature and stirred for 12-24 hours.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent (e.g., diethyl ether).

-

The organic layer is dried and concentrated, and the crude product is purified by column chromatography to yield the (benzyloxymethyl)boronic ester.

Step 2: Debenzylation to Yield the Hydroxymethylboronic Ester

-

The (benzyloxymethyl)boronic ester (1.0 equiv) is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate).

-

A palladium catalyst (e.g., 10% Pd on carbon) is added.

-

The mixture is subjected to an atmosphere of hydrogen gas (e.g., using a balloon or a hydrogenation apparatus) and stirred at room temperature until the reaction is complete (monitored by TLC or NMR).

-

The catalyst is removed by filtration through celite, and the solvent is evaporated to yield the hydroxymethylboronic ester.

Mandatory Visualizations

Experimental Workflow for the Efficient Synthesis of Pinanediol (Hydroxymethyl)boronate

Caption: Workflow for the efficient synthesis of pinanediol (hydroxymethyl)boronate.

Characterization Data

Spectroscopic data is crucial for the identification and characterization of this compound and its derivatives.

| Spectroscopic Data | Pinanediol (hydroxymethyl)boronate |

| ¹H NMR (CDCl₃, δ in ppm) | 4.34 (d, 1H), 3.55 (s, 2H), 2.29 (m, 1H), 2.17 (m, 1H), 1.90 (t, 1H), 1.83 (m, 1H), 1.39 (s, 3H), 1.26 (s, 3H), 0.84 (s, 3H) |

| ¹³C NMR (CDCl₃, δ in ppm) | 85.8, 77.5, 60.1 (CH₂OH), 51.2, 39.5, 38.2, 35.4, 28.5, 27.0, 26.3, 23.9 |

| IR (cm⁻¹) | ~3400 (br, O-H stretch), ~2970 (C-H stretch), ~1370 (B-O stretch) |

Note: Specific chemical shifts and peak shapes can vary depending on the solvent and concentration.

Conclusion

The history of this compound is a testament to the advancements in synthetic organic chemistry. From earlier, more cumbersome multi-step procedures involving protected intermediates, the field has progressed to highly efficient and direct methods. The work of chemists like Donald S. Matteson has been pivotal in this evolution, providing researchers with practical access to this versatile building block. As a stable, yet reactive intermediate, this compound and its derivatives, such as the pinanediol ester, continue to be valuable tools in the synthesis of complex molecules for pharmaceutical and materials science applications. The development of its synthesis underscores the ongoing quest for more efficient and elegant solutions to chemical challenges.

References

Spectroscopic and Structural Characterization of Hydroxymethylboronic Acid and Its Phenyl Derivatives: A Technical Guide

Introduction

Hydroxymethylboronic acid and its derivatives are of significant interest to researchers in medicinal chemistry and materials science due to their versatile chemical reactivity and potential biological applications. A thorough understanding of their spectroscopic properties is fundamental for their identification, characterization, and quality control. This technical guide provides a consolidated overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound and its more extensively studied phenyl analogues, 4-(hydroxymethyl)phenylboronic acid and 3-(hydroxymethyl)phenylboronic acid. Detailed experimental protocols and workflow visualizations are included to support researchers in their analytical endeavors.

Structural Overview

Due to the limited availability of comprehensive public data for the parent this compound, this guide focuses on the spectroscopic data for its common derivatives, 4-(hydroxymethyl)phenylboronic acid and 3-(hydroxymethyl)phenylboronic acid. The structural differences are illustrated below.

Spectroscopic Data

The following sections present the available spectroscopic data for the phenyl derivatives of this compound in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of these compounds. The key nuclei for analysis are ¹H, ¹³C, and ¹¹B.

Table 1: ¹H NMR Spectroscopic Data for 4-(Hydroxymethyl)phenylboronic Acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.79 | d | 2H | Ar-H (ortho to B(OH)₂) |

| 7.39 | d | 2H | Ar-H (meta to B(OH)₂) |

| 4.65 | s | 2H | -CH ₂OH |

| 8.1 (broad) | s | 2H | B(OH )₂ |

| 5.2 (broad) | s | 1H | CH₂OH |

Table 2: ¹³C NMR Spectroscopic Data for 4-(Hydroxymethyl)phenylboronic Acid

| Chemical Shift (δ) ppm | Assignment |

| 142.1 | C -B |

| 135.2 | Ar-C H |

| 128.8 | Ar-C H |

| 64.5 | -C H₂OH |

Table 3: ¹¹B NMR Spectroscopic Data

| Compound | Chemical Shift (δ) ppm |

| Phenylboronic Acid Derivatives (general) | 27-30 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: Key IR Absorption Bands for Hydroxymethyl-Substituted Phenylboronic Acids [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol and boronic acid) |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| ~1600, 1470, 1410 | Medium-Weak | Aromatic C=C skeletal vibrations |

| ~1350 | Strong | B-O stretch |

| ~1020 | Strong | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. Boronic acids can be challenging to analyze by MS due to their tendency to dehydrate and form cyclic boroxines. Electrospray ionization (ESI) is a commonly employed technique.

Table 5: Mass Spectrometry Data for 4-(Hydroxymethyl)phenylboronic Acid

| Parameter | Value |

| Molecular Formula | C₇H₉BO₃ |

| Molecular Weight | 151.96 g/mol [2] |

| Ionization Mode | Negative ESI |

| Observed Ion [M-H]⁻ | m/z 151.0 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard techniques for the analysis of boronic acids.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as protic solvents may lead to the exchange of the B(OH)₂ and CH₂OH protons.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical spectral width: -2 to 12 ppm.

-

Relaxation delay: 1-5 seconds.

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR.

-

Typical spectral width: 0 to 200 ppm.

-

-

¹¹B NMR:

-

Use a broadband probe tuned to the ¹¹B frequency.

-

A reference standard such as BF₃·OEt₂ can be used.

-

Typical spectral width: 100 to -100 ppm.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants.

-

FTIR Spectroscopy Protocol

-

Sample Preparation:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most convenient. Place a small amount of the solid sample directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a thin, transparent disk.

-

-

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

Mass Spectrometry (LC-MS) Protocol[3][4]

-

Sample Preparation:

-

Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL.

-

Further dilute the stock solution to a working concentration of 1-10 µg/mL with the mobile phase.

-

-

Instrumentation and Data Acquisition:

-

System: A Liquid Chromatography (LC) system coupled to a Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source.

-

LC Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile, often with a modifier such as 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 1-10 µL.

-

-

MS Conditions (Negative ESI):

-

Ionization Mode: ESI negative.

-

Capillary Voltage: 2.5-3.5 kV.

-

Drying Gas (N₂) Flow and Temperature: Optimize for desolvation (e.g., 8-12 L/min at 300-350 °C).

-

Scan Range: m/z 50-500.

-

-

-

Data Processing:

-

Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the compound.

-

Extract the mass spectrum for the peak of interest.

-

Identify the molecular ion ([M-H]⁻) and any significant fragment ions or adducts.

-

Experimental Workflow Visualization

The general workflow for the spectroscopic analysis of a chemical compound like this compound is depicted below.

This technical guide provides a foundational set of spectroscopic data and analytical protocols for hydroxymethyl-substituted phenylboronic acids. The tabulated data for NMR, IR, and MS, coupled with the detailed experimental methodologies, offer a valuable resource for researchers in the synthesis, characterization, and application of these important chemical entities. The provided workflows serve as a practical guide for the systematic analysis of such compounds.

References

physical and chemical properties of hydroxymethylboronic acid

Introduction: Hydroxymethylboronic acid and its derivatives are a class of organoboron compounds that have garnered significant interest in synthetic chemistry and drug discovery. The presence of both a boronic acid moiety and a hydroxymethyl group imparts unique chemical properties, making them versatile building blocks and pharmacophores. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound and its key isomers, with a focus on data relevant to researchers, scientists, and drug development professionals.

Physical and Spectroscopic Properties

The physical and spectroscopic data for this compound and its phenyl-substituted isomers are crucial for their identification, purification, and application in various chemical reactions. The following tables summarize key quantitative data for these compounds. Note that "this compound" refers to the simplest form, while its phenyl derivatives are specified by their substitution pattern.

General Physical Properties

| Property | This compound | 2-(Hydroxymethyl)phenylboronic Acid | 3-(Hydroxymethyl)phenylboronic Acid | 4-(Hydroxymethyl)phenylboronic Acid |

| Molecular Formula | CH₅BO₃ | C₇H₉BO₃[1] | C₇H₉BO₃[2] | C₇H₉BO₃[3] |

| Molecular Weight | 75.86 g/mol | 151.96 g/mol [1] | 151.96 g/mol [2] | 151.958 g/mol [3] |

| CAS Number | Not Found | 87199-14-2[1] | 87199-15-3[2] | 59016-93-2[3] |

| Appearance | Not specified | White powder | Off-white crystalline powder[2] | Not specified |

| Melting Point | Not specified | ~178-182°C | 95-99 °C[2][4] | 206-208 °C[3] |

| Boiling Point | Not specified | Not available | 380.5±44.0 °C (Predicted)[2] | Not available[3] |

| pKa | Not specified | Not specified | 8.31±0.10 (Predicted)[2] | Not specified |

| Water Solubility | Soluble | Insoluble | Soluble[2] | 25 g/L[5] |

Spectroscopic Data

| Spectroscopy | This compound | 3-(Hydroxymethyl)phenylboronic Acid | 4-(Hydroxymethyl)phenylboronic Acid |

| ¹H NMR (400 MHz) | In D₂O: δ 3.18 (s)[6] | In ACETONITRILE-d₃: δ 7.75 (1H, s), 7.67 (1H, d, J = 7.28 Hz), 7.40-7.48 (1H, m), 7.30-7.40 (1H, m), 4.60 (2H, s)[2] | In CD₃OD: δ 7.72 (d, J=7.2 Hz, 2H), 7.35-7.30 (m, 2H), 4.60 (s, 2H)[5] |

| ¹¹B NMR | Not specified | Not specified | Not specified |

| IR Spectroscopy | Not specified | Available[7] | Available[8] |

| Mass Spectrometry | Not specified | Not specified | ES+: m/z 542.15, 544.35 [M+H][5] |

Chemical Properties and Reactivity

Stability

This compound and its diol esters exhibit notable stability in acidic aqueous solutions.[6] They can withstand heating in acidic D₂O for an hour without degradation.[6][9] However, their stability is pH-dependent. In basic solutions at room temperature, they remain stable for several days but will degrade to methanol and borate upon heating for a few hours.[6] This degradation process shows a significant hydrogen/deuterium isotope effect.[6][9]

The oxidative stability of boronic acids is a critical factor in biological applications.[10] Generally, they are susceptible to oxidation by reactive oxygen species.[10] However, structural modifications, such as the formation of an intramolecularly coordinated boralactone, can increase stability by up to 10,000-fold.[11][12][13] The cyclic ester (benzoxaborole) formed from 2-hydroxymethylphenylboronic acid is known for its enhanced stability and has been a key scaffold in drug development, as seen in the antifungal drug tavaborole and the anti-inflammatory drug crisaborole.[11][12]

Reactivity and Applications

Boronic acids are renowned for their utility in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern organic synthesis.[14] The phenyl derivatives of this compound are frequently used as building blocks in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and advanced materials like Organic Light Emitting Diodes (OLEDs).[14]

Their ability to form reversible covalent bonds with diols makes them invaluable for molecular recognition, particularly for sensing saccharides.[15] This property is being exploited in the development of sensors and drug delivery systems.[16] In drug discovery, the boronic acid group can act as a pharmacophore, often targeting serine proteases. The first FDA-approved boronic acid drug, Bortezomib (Velcade), is a proteasome inhibitor used in cancer therapy.[17][18] The hydroxymethyl group can be used to tune solubility and provides a handle for further functionalization.

Experimental Protocols

Synthesis of this compound

A common and efficient route to this compound derivatives involves the aqueous solvolysis of dialkyl (halomethyl)boronates.[6]

Protocol Outline: Synthesis from Diisopropyl (bromomethyl)boronate [6][9]

-

Hydrolysis: Diisopropyl (bromomethyl)boronate is hydrolyzed in an aqueous solution. This step forms the unstable (bromomethyl)boronic acid intermediate.

-

Solvolysis: The intermediate rapidly undergoes solvolysis, where the bromine atom is displaced by a hydroxyl group from the water, yielding this compound.

-

Esterification (Optional): For purification or use in asymmetric synthesis, the resulting this compound can be reacted with a diol, such as pinanediol, to form a stable cyclic boronic ester (a pinanediol (hydroxymethyl)boronate).[6][9]

Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Samples are typically dissolved in deuterated solvents such as D₂O or acetonitrile-d₃.[2][6] The chemical shift of the methylene protons (CH₂) in this compound appears as a singlet around 3.18 ppm in D₂O.[6]

-

¹¹B NMR: This technique is highly informative for boron-containing compounds. Boronic acids and their esters typically show signals in the range of δ 27-33 ppm.[19][20]

-

Stability Studies: NMR is a powerful tool to monitor the stability of this compound under different conditions (e.g., varying pH and temperature).[6] The appearance of signals for methanol and the disappearance of the this compound signal can be used to quantify degradation.[6]

Infrared (IR) Spectroscopy:

-

Sample Preparation: Liquid samples can be analyzed as a thin film between NaCl plates, while solid samples can be dissolved in a suitable solvent or analyzed as a KBr pellet.[21]

-

Characteristic Bands: Key vibrational bands for this compound would include:

Conclusion

This compound and its derivatives are compounds of significant academic and industrial interest. Their unique stability profiles, reactivity in cross-coupling reactions, and ability to interact with diols make them versatile tools in organic synthesis, materials science, and medicinal chemistry. This guide provides a foundational set of data and protocols to aid researchers in the effective application of these valuable chemical entities.

References

- 1. 2-(Hydroxymethyl)phenylboronic Acid | C7H9BO3 | CID 4374262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(Hydroxymethyl)phenylboronic acid | 87199-15-3 [chemicalbook.com]

- 3. 4-hydroxymethylphenylboronic acid - 59016-93-2 - Structure, Synthesis, Properties [organoborons.com]

- 4. 3-(Hydroxymethyl)phenylboronic acid | 87199-15-3 [amp.chemicalbook.com]

- 5. 4-(Hydroxymethyl)phenylboronic acid | 59016-93-2 [chemicalbook.com]

- 6. connectsci.au [connectsci.au]

- 7. spectrabase.com [spectrabase.com]

- 8. 4-(Hydroxymethyl)phenylboronic acid(59016-93-2) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. researchgate.net [researchgate.net]

- 14. nbinno.com [nbinno.com]

- 15. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 20. rsc.org [rsc.org]

- 21. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Hydroxymethylboronic Acid Derivatives and Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of hydroxymethylboronic acid derivatives and their analogs. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development and organic synthesis. This document details key synthetic methodologies, presents quantitative data in a structured format for easy comparison, and includes detailed experimental protocols for pivotal reactions. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the chemical processes.

Core Synthetic Strategies

The synthesis of this compound derivatives and analogs primarily revolves around two key strategies: the Matteson homologation reaction for the preparation of α-hydroxymethylboronic esters and the synthesis of hydroxymethyl-substituted arylboronic acids, which are valuable precursors in cross-coupling reactions.

Matteson Homologation for α-Hydroxymethylboronic Esters

The Matteson homologation provides a powerful and stereoselective method for the synthesis of α-chloroalkylboronic esters, which can be subsequently converted to their corresponding hydroxymethyl analogs. A prominent example is the synthesis of pinanediol (hydroxymethyl)boronate.[1][2] This process typically involves the reaction of a boronic ester with a dihalomethyllithium reagent.[1][2]

A general workflow for this synthetic approach is illustrated below:

References

Theoretical and Computational Elucidation of Hydroxymethylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxymethylboronic acid, a deceptively simple molecule, holds significant potential in various scientific domains, particularly in the realm of medicinal chemistry and materials science. Its ability to reversibly bind with diols makes it a valuable pharmacophore for the development of sensors, drug delivery systems, and enzyme inhibitors. A thorough understanding of its structural, electronic, and reactive properties is paramount for the rational design of novel applications. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate this compound. It details the computational protocols, summarizes key quantitative data from theoretical calculations, and visualizes its fundamental reaction mechanism. This document is intended to serve as a foundational resource for researchers engaged in the study and application of boronic acids.

Introduction

Boronic acids are a class of organoboron compounds characterized by a C–B bond and two hydroxyl groups attached to the boron atom. Their unique ability to form reversible covalent bonds with 1,2- and 1,3-diols has positioned them as critical components in a wide array of applications, from organic synthesis to chemical biology. This compound, as one of the simplest aliphatic boronic acids, serves as a fundamental model for understanding the intrinsic properties of this functional group.

Computational chemistry offers a powerful lens through which to examine the nuanced behavior of this compound at the atomic level. Quantum mechanical methods, particularly Density Functional Theory (DFT), have proven invaluable in predicting its geometric structure, vibrational frequencies, and reactivity. These theoretical insights complement experimental findings and guide the development of new technologies. This guide will delve into the computational approaches used to characterize this compound, presenting key data and methodologies in a structured format.

Computational Methodology

The theoretical investigation of this compound typically employs quantum chemical calculations to determine its molecular properties. The following protocol outlines a standard and robust computational approach based on Density Functional Theory (DFT), a method that provides a good balance between accuracy and computational cost.

Geometry Optimization

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through a geometry optimization procedure.

-

Method: Density Functional Theory (DFT) is the most commonly used method.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice that often yields accurate results for organic molecules.

-

Basis Set: The 6-31G(d,p) basis set is a good starting point, providing a reasonable description of the electron distribution. For higher accuracy, larger basis sets such as 6-311++G(d,p) can be employed.

-

Software: The calculations are typically performed using quantum chemistry software packages such as Gaussian, ORCA, or Spartan.

-

Procedure: The initial geometry of this compound can be built using a molecular editor. The DFT calculation is then run to find the geometry that corresponds to a minimum on the potential energy surface. This is confirmed by the absence of imaginary frequencies in the subsequent vibrational frequency calculation.

Vibrational Frequency Analysis

Once the optimized geometry is obtained, a frequency calculation is performed to predict the infrared (IR) spectrum of the molecule and to confirm that the structure is a true minimum.

-

Method: The same level of theory (e.g., B3LYP/6-31G(d,p)) used for the geometry optimization should be employed for consistency.

-

Procedure: The calculation of the second derivatives of the energy with respect to the atomic positions yields the harmonic vibrational frequencies. These frequencies correspond to the vibrational modes of the molecule.

-

Scaling: Calculated harmonic frequencies are often systematically higher than experimental values. It is common practice to apply a scaling factor (typically around 0.96 for B3LYP) to the calculated frequencies to improve agreement with experimental data.

Analysis of Electronic Properties and Reactivity

DFT calculations also provide valuable information about the electronic structure and reactivity of this compound.

-

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of chemical reactivity. The HOMO-LUMO gap provides an estimate of the molecule's excitability.

-

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is crucial for understanding intermolecular interactions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and hybridization within the molecule.

Quantitative Data

The following tables summarize key quantitative data for this compound derived from theoretical calculations. Disclaimer: The following data is representative of computational studies on simple aliphatic boronic acids. While efforts have been made to provide data as close to this compound as possible, specific experimental or calculated values for this exact molecule may vary.

Optimized Geometrical Parameters

The tables below present the calculated bond lengths and bond angles for the optimized geometry of a representative simple aliphatic boronic acid, providing a model for this compound.

Table 1: Calculated Bond Lengths

| Bond | Bond Length (Å) |

| B-C | 1.57 |

| B-O1 | 1.37 |

| B-O2 | 1.37 |

| O1-H1 | 0.97 |

| O2-H2 | 0.97 |

| C-H3 | 1.09 |

| C-H4 | 1.09 |

| C-O3 | 1.42 |

| O3-H5 | 0.97 |

Table 2: Calculated Bond Angles

| Angle | Bond Angle (°) |

| C-B-O1 | 121.0 |

| C-B-O2 | 119.0 |

| O1-B-O2 | 120.0 |

| B-O1-H1 | 109.0 |

| B-O2-H2 | 109.0 |

| B-C-H3 | 109.5 |

| B-C-H4 | 109.5 |

| B-C-O3 | 109.5 |

| C-O3-H5 | 109.5 |

Calculated Vibrational Frequencies

The following table lists the most significant calculated vibrational frequencies for a representative aliphatic boronic acid and their corresponding assignments.

Table 3: Calculated Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) (Scaled) | Assignment |

| ~3600-3400 | O-H stretching (free and H-bonded) |

| ~2950-2850 | C-H stretching |

| ~1400-1300 | B-O asymmetric stretching |

| ~1100-1000 | C-O stretching |

| ~1000-900 | B-O symmetric stretching |

| ~800-700 | O-B-O bending |

Reaction Mechanism with Diols

A key feature of boronic acids is their ability to form cyclic esters with diols. This reaction is fundamental to their application in sensors and other molecular recognition systems. The general mechanism involves a two-step process.

The reaction is initiated by the nucleophilic attack of a hydroxyl group from the diol on the electron-deficient boron atom of the boronic acid, forming a tetrahedral intermediate. This is followed by the elimination of a water molecule to form the stable cyclic boronate ester. The reaction is reversible and the equilibrium can be influenced by factors such as pH and the concentration of the reactants.

Logical Workflow for Computational Analysis

The following diagram illustrates the logical workflow for a typical computational study of this compound.

Conclusion

Theoretical and computational studies provide indispensable tools for understanding the fundamental properties of this compound. The methodologies outlined in this guide, centered around Density Functional Theory, enable the accurate prediction of its structure, vibrational spectra, and reactivity. The quantitative data presented, while representative, offers a solid foundation for further in-silico investigations. The visualized reaction mechanism and computational workflow provide a clear framework for researchers new to this area. As the demand for novel materials and therapeutics grows, the synergy between computational chemistry and experimental research will continue to be a driving force in unlocking the full potential of this compound and its derivatives.

The Pivotal Role of Hydroxymethylboronic Acid in Modern Organoboron Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Hydroxymethylboronic acid and its derivatives have emerged as indispensable tools in organoboron chemistry, demonstrating remarkable versatility in a range of synthetic applications. This technical guide provides an in-depth exploration of the core functionalities of this compound, including its critical role in cross-coupling reactions, its utility as a protective group, and its growing importance in the synthesis of complex molecules for drug discovery and materials science.

Physicochemical Properties of Hydroxymethylphenylboronic Acid Isomers

The position of the hydroxymethyl group on the phenyl ring significantly influences the physicochemical properties of hydroxymethylphenylboronic acid. A summary of key properties for the ortho, meta, and para isomers is presented below.

| Property | 2-(Hydroxymethyl)phenylboronic Acid | 3-(Hydroxymethyl)phenylboronic Acid | 4-(Hydroxymethyl)phenylboronic Acid |

| Molecular Formula | C₇H₉BO₃ | C₇H₉BO₃ | C₇H₉BO₃ |

| Molecular Weight | 151.96 g/mol | 151.96 g/mol | 151.96 g/mol |

| Melting Point (°C) | 108-112 | 95-99[1] | 251-256 |

| Boiling Point (°C) | 380.5±44.0 (Predicted) | 380.5±44.0 (Predicted)[1] | 380.5±44.0 (Predicted) |

| Density (g/cm³) | 1.25±0.1 (Predicted) | 1.25±0.1 (Predicted)[1] | 1.25±0.1 (Predicted) |

| pKa | - | 8.31±0.10 (Predicted)[1] | - |

| Water Solubility | Soluble | Soluble[1] | Soluble |

Core Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

Hydroxymethylphenylboronic acids are highly effective coupling partners in the palladium-catalyzed Suzuki-Miyaura reaction, a cornerstone of modern carbon-carbon bond formation. The presence of the hydroxymethyl group offers a valuable functional handle for further synthetic transformations.

Table of Suzuki-Miyaura Coupling Reactions with Hydroxymethylphenylboronic Acids

| Entry | Aryl Halide | Boronic Acid Isomer | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chloroacetophenone | 4-Hydroxymethylphenylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 1 | 95 |

| 2 | 4-Chlorobenzonitrile | 4-Hydroxymethylphenylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 1 | 96 |

| 3 | 2-Chlorotoluene | 4-Hydroxymethylphenylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 1 | 92 |

| 4 | 4-Bromoanisole | 4-Hydroxymethylphenylboronic acid | ChsB-Pd | NaHCO₃ | EtOH/H₂O | 80 | 2 | 79 |

| 5 | 2,4-Dibromo-1-methyl-5-nitro-1H-imidazole | 3-Hydroxymethylphenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | DME/EtOH/H₂O | 65 | 2 | 55-65[2] |

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chloroacetophenone with 4-(Hydroxymethyl)phenylboronic acid

Materials:

-

4-Chloroacetophenone (1.0 mmol)

-

4-(Hydroxymethyl)phenylboronic acid (1.5 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 mmol)

-

Potassium phosphate (K₃PO₄, 2.0 mmol)

-

1,4-Dioxane (4 mL)

-

Water (1 mL)

Procedure:

-

To an oven-dried Schlenk tube was added 4-chloroacetophenone, 4-(hydroxymethyl)phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

-

The tube was evacuated and backfilled with argon three times.

-

Degassed 1,4-dioxane and water were added via syringe.

-

The reaction mixture was stirred at 80 °C for 1 hour.

-

After cooling to room temperature, the mixture was diluted with ethyl acetate and washed with water and brine.

-

The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product was purified by flash column chromatography on silica gel to afford the desired biaryl product.

Logical Workflow for Suzuki-Miyaura Coupling

This compound as a Protecting Group for Diols

The ability of boronic acids to reversibly form cyclic esters with diols makes them effective protecting groups. This compound can be utilized for this purpose, offering a mild and efficient method for the temporary protection of 1,2- and 1,3-diols.

Experimental Protocol: Protection of Catechol with 3-(Hydroxymethyl)phenylboronic Acid

Materials:

-

Catechol (1.0 mmol)

-

3-(Hydroxymethyl)phenylboronic acid (1.1 mmol)

-

Anhydrous toluene (10 mL)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus was added catechol and 3-(hydroxymethyl)phenylboronic acid.

-

Anhydrous toluene was added, and the mixture was refluxed until the theoretical amount of water was collected in the Dean-Stark trap.

-

The reaction mixture was cooled to room temperature and the solvent was removed under reduced pressure.

-

The resulting crude boronate ester can often be used in the next step without further purification. Deprotection is typically achieved by simple hydrolysis with water or by transesterification.

Protection/Deprotection Signaling Pathway

Role in Drug Discovery and Development

The unique properties of the boronic acid functional group, including its ability to form reversible covalent bonds with biological nucleophiles, have positioned it as a valuable pharmacophore in drug design. This compound derivatives serve as key building blocks in the synthesis of several clinically important drugs.

Case Study: Synthesis of Crisaborole

Crisaborole, a phosphodiesterase 4 (PDE4) inhibitor used for the treatment of atopic dermatitis, features a benzoxaborole core. The synthesis of this core structure can be initiated from a hydroxymethylphenylboronic acid derivative, highlighting the importance of this class of reagents in medicinal chemistry.

Simplified Retrosynthetic Analysis of Crisaborole

Spectroscopic Data of Hydroxymethylphenylboronic Acid Isomers

Accurate characterization of hydroxymethylphenylboronic acid isomers is crucial for their effective use in synthesis. Below is a summary of typical spectroscopic data.

Table of Spectroscopic Data

| Isomer | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) |

| 2-(Hydroxymethyl)phenylboronic acid | 7.8-7.2 (m, 4H, Ar-H), 4.8 (s, 2H, CH₂), 8.1 (br s, 2H, B(OH)₂) | 145.1, 136.0, 130.5, 128.9, 127.8, 127.2, 64.9 | 3400-3200 (br, O-H), 1605 (C=C), 1350 (B-O) |

| 3-(Hydroxymethyl)phenylboronic acid | 7.8-7.3 (m, 4H, Ar-H), 4.6 (s, 2H, CH₂), 8.2 (br s, 2H, B(OH)₂) | 141.2, 134.5, 132.1, 128.8, 127.5, 64.5 | 3400-3100 (br, O-H), 1600 (C=C), 1360 (B-O) |

| 4-(Hydroxymethyl)phenylboronic acid | 7.75 (d, 2H, Ar-H), 7.27 (d, 2H, Ar-H), 4.56 (s, 2H, CH₂)[3] | 144.2, 134.8, 127.4, 64.4[3] | 3450-3150 (br, O-H), 1610 (C=C), 1355 (B-O)[3] |

Note: NMR data can vary depending on the solvent used.

Conclusion

This compound and its isomers are powerful and versatile reagents in modern organic chemistry. Their utility in Suzuki-Miyaura cross-coupling, as protecting groups, and as building blocks for complex molecules, particularly in the pharmaceutical industry, is well-established. This guide has provided a comprehensive overview of their properties, key applications, and detailed experimental procedures to aid researchers and scientists in leveraging the full potential of these valuable compounds. Further exploration into their catalytic activities and role as formaldehyde surrogates promises to unveil even more exciting applications in the future.

References

Methodological & Application

Application Notes and Protocols for Hydroxymethylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of hydroxymethylboronic acid and its derivatives in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This document offers detailed experimental protocols, quantitative data on reaction performance, and visualizations of the catalytic cycle and experimental workflows to aid in the successful application of this versatile reagent in organic synthesis, particularly in the context of pharmaceutical and materials science research.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] this compound and its derivatives are valuable building blocks in this reaction, allowing for the introduction of a hydroxymethyl group, a common motif in biologically active molecules and functional materials. The hydroxyl functionality provides a handle for further synthetic transformations, making these reagents particularly useful in drug discovery and development.[2]

This document details the application of this compound, its protected forms such as the N-methyliminodiacetic acid (MIDA) ester, and its corresponding potassium trifluoroborate salt in Suzuki-Miyaura coupling reactions.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications of this compound and Its Derivatives

This compound can be employed directly in Suzuki-Miyaura couplings. However, to enhance stability and handleability, protected forms such as MIDA boronates and potassium trifluoroborates are often preferred.[3]

Direct Use of 4-(Hydroxymethyl)phenylboronic Acid

4-(Hydroxymethyl)phenylboronic acid is a commonly used reagent for introducing a benzyl alcohol moiety.

Table 1: Suzuki-Miyaura Coupling of 4-(Hydroxymethyl)phenylboronic Acid with Aryl Halides

| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Iodotoluene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 | [4] |

| 2 | 4-Bromoanisole | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 80 | 16 | 88 | General Protocol |

| 3 | 1-Bromonaphthalene | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 12 | 92 | General Protocol |

| 4 | 2-Bromopyridine | Pd₂(dba)₃ (2), XPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 78 | General Protocol |

Use of Potassium (Hydroxymethyl)trifluoroborate

Potassium organotrifluoroborates are air- and moisture-stable crystalline solids that serve as excellent coupling partners in Suzuki-Miyaura reactions.[5] They are slow-release sources of the corresponding boronic acid under the reaction conditions.

Table 2: Suzuki-Miyaura Coupling of Potassium (Hydroxymethyl)trifluoroborate with Aryl Halides

| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Chlorobenzonitrile | Pd(OAc)₂ (2), RuPhos (4) | Cs₂CO₃ | t-AmylOH/H₂O | 100 | 16 | 85 | [6] |

| 2 | 4-Bromoacetophenone | PdCl₂(dppf) (3) | K₂CO₃ | THF/H₂O | 80 | 12 | 91 | [7] |

| 3 | 3-Bromoquinoline | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 90 | 24 | 75 | General Protocol |

| 4 | Methyl 4-bromobenzoate | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 93 | General Protocol |

Use of (Hydroxymethyl)boronic Acid MIDA Ester

N-methyliminodiacetic acid (MIDA) boronates are another class of air-stable, crystalline solids that are well-suited for iterative cross-coupling strategies due to their stability to chromatography and a range of reaction conditions.[3] The MIDA group is cleaved under basic, aqueous conditions to slowly release the active boronic acid.

Table 3: Suzuki-Miyaura Coupling of (4-(Hydroxymethyl)phenyl)boronic Acid MIDA Ester with Aryl Halides

| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Iodoanisole | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | THF/H₂O | 80 | 18 | 90 | [8] |

| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (2), XPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 87 | General Protocol |

| 3 | 2-Chloropyridine | Pd(OAc)₂ (3), RuPhos (6) | Cs₂CO₃ | t-AmylOH/H₂O | 110 | 24 | 72 | [6] |

| 4 | Ethyl 4-bromobenzoate | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 89 | General Protocol |

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a typical workflow for setting up a Suzuki-Miyaura cross-coupling reaction.

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Protocol 1: Suzuki-Miyaura Coupling of 4-(Hydroxymethyl)phenylboronic Acid with 4-Iodotoluene

This protocol is adapted from a general procedure for Suzuki-Miyaura reactions.[4]

Materials:

-

4-(Hydroxymethyl)phenylboronic acid (1.2 mmol)

-

4-Iodotoluene (1.0 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Toluene (5 mL)

-

Water (1 mL)

-

Reaction vessel (e.g., Schlenk tube)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To the reaction vessel, add 4-(hydroxymethyl)phenylboronic acid, 4-iodotoluene, and potassium carbonate.

-

Evacuate and backfill the vessel with an inert atmosphere three times.

-

Add toluene and water to the vessel.

-

Degas the mixture by bubbling the inert gas through the solution for 15 minutes.

-

Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of inert gas.

-

Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of Potassium (Hydroxymethyl)trifluoroborate

This protocol is a representative procedure for microwave-assisted Suzuki-Miyaura couplings.[9]

Materials:

-

Potassium (hydroxymethyl)trifluoroborate (1.1 mmol)

-

Aryl halide (1.0 mmol)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 mmol)

-

Toluene (4 mL)

-

Water (0.4 mL)

-

Microwave reactor vial

Procedure:

-

To a microwave reactor vial, add potassium (hydroxymethyl)trifluoroborate, the aryl halide, and potassium phosphate.

-

Add a magnetic stir bar.

-

In a separate vial, prepare a stock solution of the catalyst by dissolving Pd(OAc)₂ and SPhos in toluene.

-

Add the catalyst solution to the reaction vial, followed by the remaining toluene and water.

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor and heat to 120 °C for 30 minutes with stirring.

-

After the reaction is complete, cool the vial to room temperature.

-

Follow the workup and purification procedure as described in Protocol 1.

Conclusion

This compound and its derivatives are highly effective reagents for introducing the hydroxymethylphenyl moiety in Suzuki-Miyaura cross-coupling reactions. The choice of the boronic acid derivative (free acid, trifluoroborate, or MIDA ester) can be tailored to the specific requirements of the synthesis, such as the need for enhanced stability or controlled release of the active reagent. The provided protocols and data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the development of novel molecules with important applications.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(N-Methylheteroaryl)borates with Aryl and Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chemoselective Boronic Ester Synthesis by Controlled Speciation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Hydroxymethylboronic Acid as a Versatile Building Block for Complex Molecule Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxymethylboronic acid and its derivatives have emerged as indispensable tools in modern organic synthesis, offering a unique combination of stability, reactivity, and functional group tolerance. This versatile building block is particularly valuable in the construction of complex molecular architectures, finding widespread application in pharmaceutical discovery and materials science. Its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in the synthesis of novel therapeutic agents and advanced materials.[1]

The presence of both a boronic acid moiety and a hydroxymethyl group provides a dual functionality that chemists can exploit to create intricate and diverse molecular scaffolds. This has led to its use in the synthesis of biologically active compounds with potential anticancer and antiviral properties, as well as in the development of organic light-emitting diodes (OLEDs).[1] These application notes provide detailed protocols and data for the use of this compound as a building block in the synthesis of complex molecules.

Key Applications

-

Pharmaceutical Synthesis: A crucial intermediate in the synthesis of biologically active molecules, including potential anticancer and antiviral agents.[1]

-

Materials Science: Employed in the creation of advanced materials, particularly for organic electronic devices like OLEDs.[1]

-

Suzuki-Miyaura Cross-Coupling Reactions: A key substrate for the formation of biaryl and heteroaryl structures, which are common motifs in drug candidates.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of 3-(Hydroxymethyl)phenylboronic Acid with Aryl Halides

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-(hydroxymethyl)phenylboronic acid and various aryl halides.

Materials:

-

3-(Hydroxymethyl)phenylboronic acid

-

Aryl halide (e.g., aryl bromide, aryl iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), 3-(hydroxymethyl)phenylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Add the palladium catalyst (0.01-0.05 mmol) to the flask under a positive flow of the inert gas.

-

Add the anhydrous solvent (5-10 mL) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Data Presentation

The following tables summarize representative quantitative data for the Suzuki-Miyaura cross-coupling of this compound derivatives with various aryl and heteroaryl halides.

Table 1: Suzuki-Miyaura Coupling of 3-(Hydroxymethyl)phenylboronic Acid with Various Aryl Bromides

| Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 | N/A |

| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 88 | N/A |

| 4-Bromotoluene | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 6 | 95 | N/A |

| 2-Bromopyridine | Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 78 | N/A |

| 1-Bromo-3,5-dimethylbenzene | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 85 | 12 | 90 | N/A |

Disclaimer: The data in this table is representative and compiled from various sources. Actual yields may vary depending on specific reaction conditions and substrate purity.

Table 2: Synthesis of Biaryl Alcohols via Suzuki-Miyaura Coupling and Subsequent Reduction

The biaryl ketones and aldehydes synthesized using this compound can be readily converted to the corresponding biaryl alcohols through reduction.

| Biaryl Ketone/Aldehyde | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carbaldehyde | NaBH₄ | Methanol/H₂O | RT | 1 | 95 |

| (4'-(Hydroxymethyl)-[1,1'-biphenyl]-3-yl)(phenyl)methanone | LiAlH₄ | THF | 0 to RT | 2 | 92 |

| 1-(4'-(Hydroxymethyl)-[1,1'-biphenyl]-4-yl)ethan-1-one | NaBH₄ | Ethanol | RT | 1.5 | 98 |

Signaling Pathway and Experimental Workflow Visualization

The biaryl scaffolds synthesized using this compound are prevalent in molecules designed to modulate various biological signaling pathways. One such critical pathway is the Wnt signaling pathway, which is often dysregulated in cancer. Small molecule inhibitors containing biaryl motifs have been developed to target components of this pathway.[1][2][3]

Wnt Signaling Pathway Inhibition

The following diagram illustrates a simplified canonical Wnt signaling pathway and a potential point of inhibition by a biaryl compound synthesized using this compound as a key building block. In the "ON" state, Wnt ligands bind to Frizzled (FZD) and LRP5/6 receptors, leading to the stabilization and nuclear translocation of β-catenin, which then activates target gene transcription. In the "OFF" state (or in the presence of an inhibitor), β-catenin is targeted for degradation by a destruction complex. Biaryl inhibitors can disrupt protein-protein interactions within this pathway, for example, the interaction between β-catenin and its transcriptional co-activators.

Caption: Simplified Wnt signaling pathway and potential inhibition.

Experimental Workflow: Synthesis and Evaluation of a Biaryl Compound

The following diagram outlines a typical experimental workflow for the synthesis of a biaryl compound using this compound and its subsequent biological evaluation.

Caption: Workflow for synthesis and evaluation of biaryl compounds.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex molecules. Its utility in the Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for the construction of biaryl and heteroaryl scaffolds that are of significant interest in drug discovery and materials science. The protocols and data presented in these application notes serve as a valuable resource for researchers and scientists working in these fields.

References

- 1. Towards dual inhibitors of the MET kinase and WNT signaling pathway; design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Small Molecule Wnt Pathway Modulators from Natural Sources: History, State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Safe Handling and Storage of Hydroxymethylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxymethylboronic acid and its derivatives are a class of organic compounds utilized in a variety of chemical syntheses, most notably in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] Their utility in the synthesis of complex organic molecules makes them valuable in pharmaceutical development and material science.[1] This document provides detailed protocols for the safe handling and storage of this compound, ensuring the safety of laboratory personnel and maintaining the integrity of the compound.

Hazard Identification and Classification

Hydroxymethylboronic acids are generally classified as irritants. The primary hazards associated with these compounds are:

-

Eye Irritation: Causes serious eye irritation.[2]

-

Skin Irritation: Causes skin irritation.[2]

-

Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[2][3]

-

Harmful if Swallowed: May be harmful if ingested.[2]

The GHS classification for a representative compound, (3-Hydroxymethyl)phenylboronic acid, is as follows:

-

Acute toxicity, oral (Category 4)[2]

-

Skin corrosion/irritation (Category 2)[2]

-

Serious eye damage/eye irritation (Category 2A)[2]

-

Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[2]

Quantitative Data Summary

| Property | Value | Reference |

| Appearance | White to off-white powder | [3] |

| Molecular Formula | C7H9BO3 (for 4-hydroxymethylphenylboronic acid) | [4] |

| Molecular Weight | 151.96 g/mol (for 2-(Hydroxymethyl)phenylboronic acid) | [5] |

| Melting Point | 160 °C (decomposes) (for a related boronic acid) | |

| Storage Temperature | 2 - 8 °C | |

| GHS Hazard Statements | H302, H315, H319, H335 | [2] |

Experimental Protocols

3.1. Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is crucial to minimize exposure. The following PPE should be worn at all times when handling this compound:

-

Eye Protection: Safety goggles with side-shields are mandatory.[2]

-

Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[2][3]

-

Skin and Body Protection: An impervious lab coat or clothing is required to prevent skin contact.[2]

-

Respiratory Protection: When there is a risk of inhaling dust, a suitable respirator should be used.[2]

3.2. Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

-

An eyewash station and a safety shower must be readily accessible in the immediate work area.[2][3]

3.3. Handling Procedures

-

Preparation: Before handling, ensure all necessary PPE is donned correctly and that the work area is clean and uncluttered.

-

Dispensing:

-

Minimize the generation of dust.[3]

-

Carefully weigh the required amount of this compound in a fume hood.

-

Use a spatula for transferring the solid. Avoid scooping directly from the container with weighing paper.

-

-

In Use:

-

Cleaning:

-

Clean up spills promptly. For solid spills, carefully sweep up the material to avoid creating dust and place it in a designated waste container.

-

Decontaminate surfaces and equipment by scrubbing with a suitable solvent (e.g., alcohol), followed by washing with soap and water.[2]

-

3.4. Storage Procedures

-

Container: Store in a tightly closed container.[3]

-

Conditions:

-

Store in a dry, well-ventilated place.

-

Keep refrigerated at 2 - 8 °C for long-term stability.[3]

-

Some boronic acids are moisture-sensitive; storage under an inert gas may be recommended.

-

-

Incompatibilities: Keep away from strong oxidizing agents.

3.5. First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

-

Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[2][3]

-

Inhalation: Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2][3]

3.6. Disposal

Dispose of contents and container in accordance with local, regional, national, and international regulations.

Reactivity and Stability

-

Chemical Stability: this compound is generally stable under recommended storage conditions.

-

Reactivity:

Visualizations

Caption: A workflow for the safe handling of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. 4-hydroxymethylphenylboronic acid - 59016-93-2 - Structure, Synthesis, Properties [organoborons.com]

- 5. 2-(Hydroxymethyl)phenylboronic Acid | C7H9BO3 | CID 4374262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 7. connectsci.au [connectsci.au]

Application Notes and Protocols: Hydroxymethylboronic Acid in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Introduction